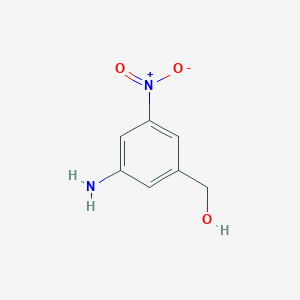
(3-Amino-5-nitrophenyl)methanol
Cat. No. B151438
Key on ui cas rn:
90390-46-8
M. Wt: 168.15 g/mol
InChI Key: QOQKOVFSUNXURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06433186B1
Procedure details


To a suspension of 3-amino-5-nitrobenzyl alcohol (103.8 g, 0.62 mol; from step (ii) above) in 1.0 L of 6N HCl at −5° C. was added sodium nitrite (47.1 g, 0.68 mol) in H2O (400 mL) over 45 min. The resulting solution was stirred at −5° C. for 1 h prior to the addition of a mixture of copper(II)chloride (125.0 g, 0.93 mol) and copper(I)chloride (0.74 g, 0.007 mol) in 6N HCl (1.0 L) over 1 h while maintaining the temperature at less than 0° C. The resulting solution was warmed to 60-70° C. for 2.5 h then cooled to room temperature and extracted with Et2O (6×). The organics were washed with brine (2×), dried (Na2SO4), filtered and concentrated in vacuo to give the crude product. Flash chromatography on silica gel eluting with Hex:EtOAc (4:1) gave 81.7 g (70%) of the sub-title compound as an off white solid. The sub-title compound could be further purified by crystallization from CH2Cl2.







Name
copper(I)chloride
Quantity
0.74 g
Type
catalyst
Reaction Step Four

Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH2:5][OH:6].N([O-])=O.[Na+].CCOC(C)=O.[ClH:23]>O.[Cu](Cl)Cl.[Cu]Cl>[Cl:23][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH2:5][OH:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
103.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(CO)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
47.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
|
Name
|
copper(I)chloride
|
|
Quantity
|
0.74 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −5° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at less than 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was warmed to 60-70° C. for 2.5 h
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (6×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with brine (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(CO)C=C(C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 81.7 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
